molecular formula C10H9N3OS B5642591 2-(4-quinazolinylthio)acetamide

2-(4-quinazolinylthio)acetamide

Cat. No. B5642591
M. Wt: 219.27 g/mol
InChI Key: YBBDLXHTULZSSC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel derivatives containing the quinazolinylthio acetamide structure involves multiple steps, including the use of 1,2,4-triazole derivatives, aminolysis of activated acids, and cyclization reactions. Yang and Bao (2017) synthesized a series of 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group, which were fully characterized by various spectroscopic methods (Yang & Bao, 2017). Berest et al. (2011) proposed a synthesis method for N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, confirming structures through NMR and mass spectrometry (Berest et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using techniques such as NMR, HRMS, and IR spectra. Notably, the structure of specific derivatives was further confirmed through single-crystal X-ray diffraction, providing detailed insights into their molecular configurations.

Chemical Reactions and Properties

The quinazolinylthio acetamide derivatives exhibit a range of chemical reactivities, including interactions with various bacterial and fungal pathogens. These compounds have shown significant antibacterial activities against phytopathogenic bacteria and some level of antifungal activity, underscoring their potential as agricultural bactericides (Yang & Bao, 2017).

Physical Properties Analysis

The physical properties of these derivatives, such as solubility, melting points, and stability, are critical for their application in various fields. These properties are influenced by the molecular structure and substituents on the quinazolinylthio acetamide backbone.

Chemical Properties Analysis

The chemical properties, including reactivity, mechanism of action, and biological activity spectrum, are determined by the core structure and functional groups present on the quinazolinylthio acetamide derivatives. Their anticancer, antibacterial, and antifungal activities have been attributed to the unique chemical properties of these compounds, making them promising candidates for further research and development.

properties

IUPAC Name

2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDLXHTULZSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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